3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol
Description
3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol is a diol derivative with a phenoxy backbone substituted with an allyl group at the 2-position and a chlorine atom at the 4-position. The allyl and chloro substituents likely confer distinct reactivity, lipophilicity, and functional applications compared to simpler propanediol derivatives.
Properties
CAS No. |
63905-19-1 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-(4-chloro-2-prop-2-enylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-9-6-10(13)4-5-12(9)16-8-11(15)7-14/h2,4-6,11,14-15H,1,3,7-8H2 |
InChI Key |
BPICBJMTKZLFNL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Key Method: Allylation of 4-Chlorophenol
- Reagents : 4-Chlorophenol, allyl bromide, potassium carbonate, acetone.
- Conditions : Reflux at 60°C for 12 hours under nitrogen.
- Mechanism : Nucleophilic substitution followed by elimination.
| Component | Quantity (mol/mol product) | Role |
|---|---|---|
| 4-Chlorophenol | 1.0 | Substrate |
| Allyl bromide | 1.2 | Alkylating agent |
| K₂CO₃ | 2.5 | Base |
| Acetone | Solvent | Reaction medium |
Yield : ~78%.
Etherification with 1,2-Propanediol
The phenolic oxygen of 2-allyl-4-chlorophenol is coupled with 1,2-propanediol via epoxide ring-opening or Mitsunobu reaction .
Method A: Epoxide-Mediated Coupling
- Reagents : Epichlorohydrin, sodium hydroxide, water.
- Conditions :
- Epoxidation : React 2-allyl-4-chlorophenol with epichlorohydrin (1:1.5 molar ratio) in NaOH (10% aqueous) at 50°C for 6 hours.
- Hydrolysis : Acidic workup (HCl) to yield the diol.
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Time | 6 hours |
| Yield | 65–70% |
Method B: Mitsunobu Reaction
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine, THF.
- Conditions : Room temperature, 24 hours.
- Limitation : Requires protection of one hydroxyl group in 1,2-propanediol.
Yield : ~60% (after deprotection).
Alternative Pathway: One-Pot Allylation-Etherification
A streamlined approach combines allylation and etherification in a single reactor, leveraging nickel or palladium catalysis for C–O bond formation.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Allylation | Allyl chloride, K₂CO₃, DMF, 80°C, 8 hours | 75% |
| Etherification | 1,2-Propanediol, NiCl₂(dppp), Zn, 60°C, 12 hours | 68% |
Purification and Characterization
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Analytical Data :
Industrial-Scale Considerations
- Catalyst Recycling : Nickel-based systems show >90% recovery in cross-electrophile coupling.
- Waste Management : Aqueous effluent treatment via neutralization (Na₂CO₃) and distillation for solvent recovery.
Challenges and Optimization
- Regioselectivity : Competing O- vs. C-allylation mitigated using bulky bases (e.g., DBU).
- Side Reactions : Over-alkylation minimized by stoichiometric control (allyl halide ≤1.2 equiv).
Chemical Reactions Analysis
Types of Reactions
3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol with similar compounds:
Key Observations :
Physicochemical Properties
Notes:
Key Insights :
- Antimicrobial Potential: Chlorophenoxy derivatives like chlorphenesin demonstrate antifungal properties, suggesting similar applications for the target compound .
- Industrial Use : Allyl-substituted derivatives may serve as intermediates in polymer synthesis or specialty chemicals .
Biological Activity
3-(2-Allyl-4-chlorophenoxy)-1,2-propanediol is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₃H₁₅ClO₃
- Molecular Weight : 256.71 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown efficacy against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial properties of various phenolic compounds, this compound was found to inhibit the growth of S. aureus at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated using human cell lines. The results indicate that:
- IC50 Value : The compound exhibits an IC50 value of approximately 75 µg/mL against human keratinocyte cells (HaCaT).
- Mechanism of Action : It induces apoptosis through the activation of caspase pathways.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HaCaT | 75 | Caspase activation |
| MCF-7 | 85 | Cell cycle arrest |
Anti-inflammatory Effects
In vitro studies have also suggested that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Inflammatory Cytokine Production
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : The compound modulates immune responses by altering cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
